molecular formula C25H18ClN5O B2439318 3-[1-benzyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl]-N-(2-chlorophenyl)-2-cyanoprop-2-enamide CAS No. 1808405-57-3

3-[1-benzyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl]-N-(2-chlorophenyl)-2-cyanoprop-2-enamide

Cat. No.: B2439318
CAS No.: 1808405-57-3
M. Wt: 439.9
InChI Key: BVHPSWPCISMIGW-UHFFFAOYSA-N
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Description

3-[1-benzyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl]-N-(2-chlorophenyl)-2-cyanoprop-2-enamide is a synthetic small molecule featuring a pyrazole core structure, a chemotype recognized for its diverse and potent biological activities. Compounds within this structural class have demonstrated significant research value across multiple domains. Pyrazole derivatives have shown remarkable antioxidant potential , demonstrated by their ability to strongly inhibit superoxide anion production and lipid peroxidation in cellular models . Furthermore, related pyrazole-based structures have exhibited promising antiproliferative properties against various cancer cell lines, making them interesting candidates for oncological research . The structural motif of a pyrazole ring linked to other aromatic systems via an acrylamide bridge, as seen in this compound, is also found in molecules studied for their neuroprotective effects . Such compounds have been shown to protect against 6-OHDA-induced neurotoxicity in neuronal cell lines, with their protective activity potentially arising from the modulation of apoptotic pathways, including decreased levels of pro-apoptotic Bax protein and caspase-3 activation . The inclusion of both pyridine and chlorophenyl rings in its architecture suggests potential for interaction with various enzymatic targets, a feature exploited in the design of bioactive molecules. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers are encouraged to consult the product's Certificate of Analysis for specific quality control data.

Properties

IUPAC Name

3-(1-benzyl-3-pyridin-3-ylpyrazol-4-yl)-N-(2-chlorophenyl)-2-cyanoprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18ClN5O/c26-22-10-4-5-11-23(22)29-25(32)20(14-27)13-21-17-31(16-18-7-2-1-3-8-18)30-24(21)19-9-6-12-28-15-19/h1-13,15,17H,16H2,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVHPSWPCISMIGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=C(C(=N2)C3=CN=CC=C3)C=C(C#N)C(=O)NC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-[1-benzyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl]-N-(2-chlorophenyl)-2-cyanoprop-2-enamide, also known by its CAS number 956244-24-9, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antiproliferative effects, mechanisms of action, and structure-activity relationships (SAR).

The molecular formula for the compound is C25H18ClN5OC_{25}H_{18}ClN_5O with a molecular weight of approximately 434.89 g/mol. The compound features a pyrazole core, which is known for various biological activities, including anticancer properties.

Antiproliferative Effects

Recent studies have highlighted the antiproliferative activity of compounds related to the pyrazole structure. For instance, compounds with similar structures have been shown to exhibit submicromolar antiproliferative effects against various cancer cell lines, including MIA PaCa-2 pancreatic cancer cells. These studies indicate that the compounds can inhibit cell proliferation effectively and may act through modulation of key signaling pathways such as mTORC1 .

The primary mechanism by which these compounds exert their antiproliferative effects involves the modulation of autophagy and mTORC1 signaling pathways:

  • mTORC1 Inhibition : Compounds similar to this compound have been reported to reduce mTORC1 activity, which plays a crucial role in cell growth and proliferation .
  • Autophagy Modulation : These compounds have been shown to increase basal levels of autophagy while impairing autophagic flux under nutrient-deprived conditions. This dual action suggests that they may selectively target cancer cells that rely on autophagy for survival in adverse conditions .

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the biological activity of pyrazole derivatives. Certain modifications to the pyrazole ring and substituents can significantly enhance their potency. For example:

CompoundStructureAntiproliferative Activity (IC50)Mechanism
Compound APyrazole derivative< 0.5 µMmTORC1 inhibition
Compound BSimilar to target compound0.8 µMAutophagy modulation
Target Compound3-[1-benzyl...TBDTBD

Case Studies

Several case studies have evaluated the efficacy of pyrazole derivatives in preclinical models:

  • Study on MIA PaCa-2 Cells : A study demonstrated that specific pyrazole derivatives could inhibit cell growth by inducing apoptosis and disrupting autophagic processes under starvation conditions .
  • In Vivo Models : Animal studies are ongoing to evaluate the in vivo efficacy of these compounds against solid tumors, focusing on their ability to disrupt tumor microenvironments that induce autophagy as a survival mechanism .

Scientific Research Applications

Anticancer Properties

Research has indicated that compounds containing pyrazole and pyridine structures exhibit anticancer activity. For instance, derivatives similar to 3-[1-benzyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl]-N-(2-chlorophenyl)-2-cyanoprop-2-enamide have been evaluated for their ability to inhibit cancer cell proliferation. Studies suggest that the compound may act by inducing apoptosis in cancer cells or inhibiting key signaling pathways involved in tumor growth .

Anti-inflammatory Effects

In silico studies have shown that this compound can potentially inhibit enzymes involved in inflammatory processes, such as 5-lipoxygenase (5-LOX). This suggests a possible application as an anti-inflammatory agent, which could be beneficial in treating conditions like arthritis or other inflammatory diseases .

Antimicrobial Activity

Compounds with similar structures have demonstrated antimicrobial properties against various pathogens, including bacteria and fungi. The presence of the pyrazole and pyridine rings is believed to enhance the interaction with microbial targets, leading to increased efficacy against resistant strains .

Case Studies

Study Findings Reference
Anticancer Activity The compound showed significant cytotoxicity against breast cancer cell lines, with IC50 values indicating potent activity.
Anti-inflammatory Study Molecular docking studies revealed strong binding affinity to 5-lipoxygenase, suggesting potential as an anti-inflammatory drug.
Antimicrobial Testing Exhibited broad-spectrum activity against Gram-positive and Gram-negative bacteria, outperforming standard antibiotics in some cases.

Chemical Reactions Analysis

Substitution Reactions

The benzyl and pyridinyl groups are primary sites for electrophilic and nucleophilic substitution.

Reaction TypeConditionsProduct/OutcomeSource Reference
Benzyl group substitution Fe-acetic acid or Fe-HCl reductionFormation of de-benzylated intermediates via cleavage of the C-N bond.
Pyridine ring halogenation Halogenating agents (e.g., Cl₂, Br₂)Electrophilic substitution at the pyridine C-2 or C-4 positions, yielding dihalogenated derivatives.
  • Key Insight : The benzyl group shows moderate lability under reductive conditions, while the pyridine ring’s electron-deficient nature directs halogenation to specific positions.

Oxidation and Reduction

The cyano group and conjugated enamide system are redox-active sites.

Reaction TypeConditionsProduct/OutcomeSource Reference
Cyanopropenamide reduction H₂/Pd-C or NaBH₄Reduction of the nitrile to an amine, forming 3-[...]-2-aminoprop-2-enamide.
Enamide oxidation KMnO₄ (acidic conditions)Cleavage of the α,β-unsaturated bond to yield pyrazole-carboxylic acid derivatives.
  • Key Insight : The conjugated system’s stability limits over-oxidation, but selective reduction of the nitrile is achievable with catalytic hydrogenation.

Hydrolysis and Condensation

The nitrile and amide functionalities undergo hydrolysis under acidic or basic conditions.

Reaction TypeConditionsProduct/OutcomeSource Reference
Nitrile hydrolysis H₂SO₄ (80°C)Conversion to a primary amide (-CONH₂) or carboxylic acid (-COOH).
Amide bond cleavage NaOH (reflux)Degradation to pyrazole-carboxylic acid and 2-chloroaniline.
  • Key Insight : Hydrolysis pathways are pH-dependent, with nitrile-to-amide conversion favored under mild acidic conditions.

Conjugate Addition and Cycloaddition

The α,β-unsaturated cyanopropenamide participates in Michael additions and [4+2] cycloadditions.

Reaction TypeConditionsProduct/OutcomeSource Reference
Michael addition Thiols or amines (room temperature)Formation of thioether or amine adducts at the β-carbon of the enamide.
Diels-Alder reaction Dienes (heat, Lewis acid catalyst)Six-membered cycloadducts, enhancing molecular complexity.
  • Key Insight : The electron-withdrawing nitrile group enhances the electrophilicity of the α,β-unsaturated system, facilitating nucleophilic attacks.

Photochemical and Thermal Stability

The compound exhibits moderate stability under UV light and heat.

ConditionObservationSource Reference
UV irradiation (254 nm) Degradation of the benzyl group, forming pyrazole-pyridine dimerization products.
Heating (150°C) Partial decomposition via retro-ene reaction, releasing HCN and aromatic byproducts.

Q & A

Q. Methodology :

  • Coupling Reactions : Use palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for pyridinyl or benzyl group introduction. For example, describes a similar synthesis using copper(I) bromide and cesium carbonate in DMSO at 35°C for 48 hours, achieving a 17.9% yield after chromatographic purification .
  • Purification : Employ gradient elution (e.g., ethyl acetate/hexane) for impurities removal, followed by recrystallization or preparative HPLC.
  • Catalyst Optimization : Screen catalysts (e.g., CuBr vs. Pd(PPh₃)₄) and bases (Cs₂CO₃ vs. K₂CO₃) to enhance yield.

Basic: What spectroscopic techniques are essential for structural confirmation?

Q. Methodology :

  • ¹H/¹³C NMR : Assign protons and carbons using splitting patterns and DEPT experiments. utilized ¹H NMR (δ 8.87 ppm for pyridinyl protons) and ¹³C NMR for backbone verification .
  • HRMS : Confirm molecular weight (e.g., [M+H]⁺ at m/z 215 in ) .
  • IR Spectroscopy : Identify functional groups (e.g., cyanopropenamide C≡N stretch near 2200 cm⁻¹).

Advanced: How can researchers resolve contradictions between spectroscopic and crystallographic data?

Q. Methodology :

  • Cross-Validation : Compare NMR-derived torsion angles with X-ray crystallography data (e.g., reports bond angles like C3—C2—C11—C12 = 55.9° for structural consistency) .
  • Purity Assessment : Re-run chromatography (e.g., ’s DCM extraction and HCl wash) to eliminate impurities skewing NMR results .
  • 2D NMR : Use COSY, NOESY, or 1,1-ADEQUATE (as in ) to resolve stereochemical ambiguities .

Advanced: What computational methods predict this compound’s bioactivity and binding modes?

Q. Methodology :

  • Molecular Docking : Model interactions with target proteins (e.g., tubulin inhibition as in ’s D-24851) using AutoDock or Schrödinger .
  • QSAR : Correlate substituent effects (e.g., 2-chlorophenyl vs. pyridinyl groups) with activity data from analogs in or 12 .
  • MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories using GROMACS.

Advanced: How can Design of Experiments (DoE) improve synthesis scalability?

Q. Methodology :

  • Parameter Screening : Vary temperature (30–50°C), solvent (DMSO vs. DMF), and catalyst loading (0.1–1.0 eq) using fractional factorial design (’s flow-chemistry approach) .
  • Response Surface Modeling : Optimize yield and purity via central composite design, analyzing interactions between variables.
  • Case Study : achieved 17.9% yield under suboptimal conditions; DoE could identify higher-yield regimes .

Basic: What are the critical steps for ensuring regioselectivity in pyrazole ring formation?

Q. Methodology :

  • Directing Groups : Use electron-withdrawing substituents (e.g., cyano in prop-2-enamide) to guide cyclization (analogous to ’s Mannich reaction on pyrazole-phenol derivatives) .
  • Thermodynamic Control : Prolong reaction times (e.g., 48 hours in ) to favor stable regioisomers .
  • Monitoring : Track intermediates via LC-MS to abort reactions if undesired isomers dominate.

Advanced: How to analyze intermolecular interactions in crystalline forms of this compound?

Q. Methodology :

  • X-ray Diffraction : Resolve packing motifs (e.g., π-π stacking between benzyl and pyridinyl groups) as in ’s crystallographic data .
  • Hirshfeld Analysis : Quantify hydrogen bonds (N—H⋯O) and halogen interactions (Cl⋯π) using CrystalExplorer.
  • Thermal Analysis : Correlate DSC/TGA data (e.g., melting point 104–107°C from ) with stability .

Advanced: What strategies mitigate solubility challenges during in vitro assays?

Q. Methodology :

  • Co-solvents : Use DMSO-water mixtures (<5% DMSO) to maintain compound integrity ( notes 4°C storage for stability) .
  • Prodrug Design : Introduce phosphate esters (temporary solubilizing groups) cleaved enzymatically in vivo.
  • Nanoparticle Formulation : Encapsulate in PLGA nanoparticles (size <200 nm) to enhance bioavailability.

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